molecular formula C13H16Cl2N2OS2 B2993532 2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate CAS No. 51661-05-3

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate

Cat. No.: B2993532
CAS No.: 51661-05-3
M. Wt: 351.3
InChI Key: IYCCGQVAYDEOOE-UHFFFAOYSA-N
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Description

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate is a synthetic organic compound characterized by a 2,6-dichlorophenyl group linked via an amide bond to an oxoethyl moiety, which is further substituted with a diethylcarbamodithioate group.

The compound’s synthesis likely involves nucleophilic substitution or coupling reactions, as described in Vogel’s Textbook of Practical Organic Chemistry for analogous aromatic amides and dithiocarbamates . Key challenges in its preparation include controlling stereoselectivity and ensuring stability of the dithiocarbamate group, which is prone to hydrolysis under acidic or basic conditions.

Properties

IUPAC Name

[2-(2,6-dichloroanilino)-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2OS2/c1-3-17(4-2)13(19)20-8-11(18)16-12-9(14)6-5-7-10(12)15/h5-7H,3-4,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCCGQVAYDEOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C12H16Cl2N2OS2
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have shown that compounds with similar structural features exhibit significant anticancer properties. For instance, dithiocarbamate derivatives have been reported to induce apoptosis in cancer cell lines through various pathways:

  • Mechanism of Action :
    • Induction of oxidative stress leading to cell death.
    • Inhibition of key signaling pathways involved in cell proliferation.
  • Case Studies :
    • A study demonstrated that dithiocarbamate derivatives exhibited cytotoxicity against HepG2 human hepatoblastoma cells, with IC50 values indicating effective concentrations for inducing cell death .
    • Another research indicated that structural modifications (e.g., halogen substitutions) enhanced the anticancer activity of related compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

  • Antibacterial Assays :
    • The compound was tested against various bacterial strains, showing considerable inhibition zones compared to control groups.
    • Dithiocarbamate complexes have been noted for their ability to disrupt bacterial cell membranes and inhibit biofilm formation .

Antioxidant Activity

The antioxidant properties of the compound were assessed using standard assays such as DPPH and ABTS:

  • DPPH Assay Results :
    • The compound exhibited significant radical scavenging activity, suggesting its potential use as an antioxidant agent in therapeutic formulations .

Data Table: Biological Activities Summary

Activity TypeAssay MethodResultsReference
AnticancerCytotoxicity (IC50)Effective against HepG2 cells
AntimicrobialInhibition ZoneSignificant inhibition against bacteria
AntioxidantDPPH AssayHigh radical scavenging activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula (Calculated) Potential Applications Hazards/Stability
2-((2,6-Dichlorophenyl)amino)-2-oxoethyl diethylcarbamodithioate 2,6-Dichlorophenyl, amide, dithiocarbamate C₁₃H₁₅Cl₂N₂O₂S₂ Hypothetical: Antimicrobial, chelator Likely toxic; hydrolytically unstable
Clonidine Hydrochloride 2,6-Dichlorophenyl, imidazoline, HCl C₉H₁₀Cl₂N₃·HCl Antihypertensive (α₂-adrenoceptor agonist) Acute toxicity (OSHA hazardous)
Benzilic Acid Diphenyl, hydroxyacetic acid C₁₄H₁₂O₃ Intermediate in organic synthesis Low acute toxicity; stable crystalline solid
N-(2-thiolethyl)-2-(2-(N'-(2,6-dichlorophenyl)amino) phenyl)acetamide Thioethyl, dichlorophenyl, acetamide C₁₆H₁₅Cl₂N₂OS Gene-chemical interaction studies Data limited; possible mutagenicity

Key Differences and Research Findings

Functional Group Impact: The dithiocarbamate group in the target compound distinguishes it from clonidine (imidazoline) and benzilic acid (hydroxyacetic acid). Clonidine’s imidazoline ring enables central nervous system (CNS) activity, whereas the target compound’s dithiocarbamate may limit blood-brain barrier penetration, redirecting its utility to peripheral systems .

Stability and Reactivity :

  • Compared to benzilic acid (stable under ambient conditions), the target compound’s dithiocarbamate group is susceptible to hydrolysis, requiring storage in anhydrous environments .
  • The thioethyl group in the acetamide analog () introduces sulfur-based reactivity, which may enhance binding to cysteine residues in proteins—a feature absent in the target compound .

Biological Activity :

  • Clonidine’s antihypertensive effects are well-documented, but the target compound’s bioactivity remains speculative. Dithiocarbamates often exhibit glutathione peroxidase inhibition or redox modulation, implying possible antioxidant or pro-oxidant effects depending on context .

Toxicological Profile :

  • Clonidine hydrochloride is classified as hazardous under OSHA standards due to acute toxicity . The target compound’s dithiocarbamate moiety may pose similar risks, including skin/eye irritation and metabolic interference .

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